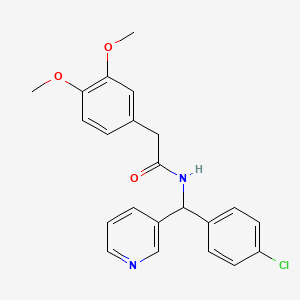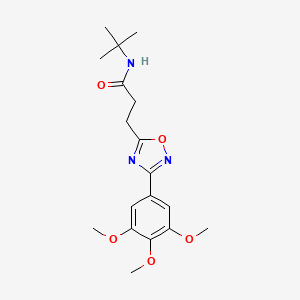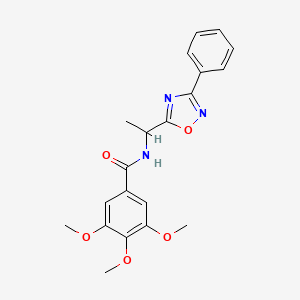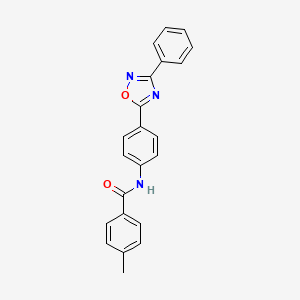
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as PBDT, and it has been found to possess a range of unique properties that make it an attractive candidate for use in research.
作用机制
The mechanism of action of PBDT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. PBDT has been shown to bind to specific sites on these enzymes and proteins, thereby disrupting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
PBDT has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. PBDT has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using PBDT in lab experiments is its high specificity and selectivity for certain enzymes and proteins. This makes it a useful tool for studying the function of these molecules and for developing new drugs that target them. However, one limitation of PBDT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research involving PBDT. One area of interest is the development of new drug candidates based on the structure of PBDT. Another area of interest is the use of PBDT as a tool for studying protein-protein interactions and for developing new diagnostic assays. Additionally, further research is needed to fully understand the mechanism of action of PBDT and its potential applications in various scientific fields.
合成方法
The synthesis of PBDT involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PBDT involves the reaction of 4-methylbenzoyl chloride with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography and recrystallization.
科学研究应用
PBDT has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PBDT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, PBDT has been used as a tool for studying protein-protein interactions, as well as for the development of new diagnostic assays. In pharmacology, PBDT has been studied for its potential use as a drug delivery system.
属性
IUPAC Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-9-17(10-8-15)21(26)23-19-13-11-18(12-14-19)22-24-20(25-27-22)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZCFZGZTVLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

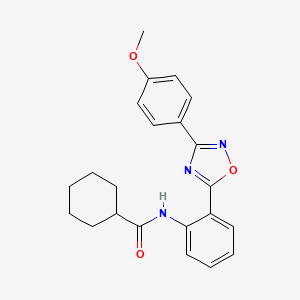
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
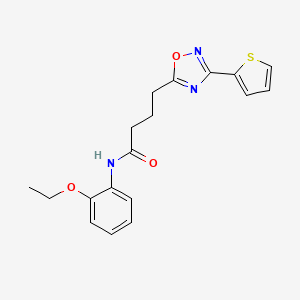





![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

